molecular formula C10H17NO4 B613730 Boc-amcp-OH CAS No. 204376-48-7

Boc-amcp-OH

Cat. No.: B613730
CAS No.: 204376-48-7
M. Wt: 215,25 g/mole
InChI Key: UGPTVCJIZPFGLU-UHFFFAOYSA-N
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Description

1-[(2-Methylpropan-2-yl)oxycarbonylamino]methylcyclopropane-1-carboxylic acid: , commonly known as Boc-amcp-OH, is a compound used in organic synthesis. It is a derivative of cyclopropane carboxylic acid with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is primarily used in peptide synthesis and other organic reactions where protection of the amino group is necessary.

Mechanism of Action

Target of Action

Boc-amcp-OH, a Boc-protected amino acid derivative, primarily targets amino groups in peptides and proteins. The Boc (tert-butyloxycarbonyl) group serves as a protective group for amines, preventing unwanted reactions during synthesis .

Mode of Action

The Boc group interacts with the amino group by forming a stable carbamate linkage. This interaction protects the amino group from nucleophilic attacks and other reactions that could alter the peptide or protein structure . The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Biochemical Pathways

This compound is involved in synthetic pathways where selective protection of amino groups is required. The protection and subsequent deprotection steps are crucial in the synthesis of complex peptides and proteins. The Boc group ensures that only specific reactions occur at desired sites, facilitating the construction of intricate molecular architectures .

Pharmacokinetics

The compound is stable under neutral and basic conditions but can be cleaved under acidic conditions, which is a critical feature for its use in peptide synthesis .

Result of Action

The primary molecular effect of this compound is the temporary protection of amino groups. This protection allows for the selective modification of other functional groups within the molecule. At the cellular level, this ensures that peptides and proteins can be synthesized with high precision and minimal side reactions .

Action Environment

Environmental factors such as pH and temperature significantly influence the efficacy and stability of this compound. The Boc group is stable under neutral and basic conditions but is cleaved under acidic conditions. This property is exploited in synthetic chemistry to control the timing of deprotection and subsequent reactions .

By understanding these aspects of this compound, researchers can effectively utilize this compound in the synthesis of complex peptides and proteins, ensuring high precision and efficiency in their work.

: Organic Chemistry Portal : Wikipedia

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-amcp-OH typically involves the protection of the amino group in cyclopropane carboxylic acid derivatives. The most common method is the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. This reaction can be carried out under aqueous or anhydrous conditions, and the Boc group is stable towards most nucleophiles and bases .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves the use of di-tert-butyl dicarbonate and a suitable base, followed by purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Boc-amcp-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-[(2-Methylpropan-2-yl)oxycarbonylamino]methylcyclopropane-1-carboxylic acid
  • 1-[(2-Methylpropan-2-yl)oxycarbonylamino]methylcyclopropane-1-carboxylic acid
  • 1-[(2-Methylpropan-2-yl)oxycarbonylamino]methylcyclopropane-1-carboxylic acid

Uniqueness: Boc-amcp-OH is unique due to its stability under basic conditions and its ability to be selectively cleaved under acidic conditions. This makes it an ideal protecting group for amino groups in peptide synthesis and other organic reactions .

Properties

IUPAC Name

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-10(4-5-10)7(12)13/h4-6H2,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPTVCJIZPFGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679785
Record name 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204376-48-7
Record name 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid
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